2-(3-Fluoro-5-methylphenyl)-2-pentanol
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Overview
Description
2-(3-Fluoro-5-methylphenyl)-2-pentanol is an organic compound characterized by a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound. Another method involves the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized versions of these synthetic routes, with a focus on maximizing yield and minimizing by-products. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluoro-5-methylphenyl)-2-pentanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like hydroxide or alkoxide ions.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.
Scientific Research Applications
Chemistry: In chemistry, 2-(3-Fluoro-5-methylphenyl)-2-pentanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active molecules. It may also be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are explored for their pharmacological properties. It may be used in the design of new drugs targeting various diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-5-methylphenyl)-2-pentanol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely depending on the context in which the compound is used.
Comparison with Similar Compounds
2-(3-Fluoro-4-methylphenyl)-2-pentanol
2-(3-Fluoro-6-methylphenyl)-2-pentanol
2-(4-Fluoro-5-methylphenyl)-2-pentanol
Uniqueness: 2-(3-Fluoro-5-methylphenyl)-2-pentanol is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-fluoro-5-methylphenyl)pentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO/c1-4-5-12(3,14)10-6-9(2)7-11(13)8-10/h6-8,14H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEKQLUAMMGOTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=CC(=C1)C)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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